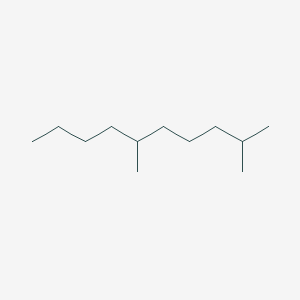

2,6-Dimethyldecane

概要

説明

2,6-Dimethyldecane (CAS: 13150-81-7) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . It features methyl groups at the 2nd and 6th positions of a decane backbone, contributing to its structural isomerism and physicochemical properties. Key physical characteristics include a boiling point of 198°C, a density of 0.7452 g/cm³, and a flash point of 130.6°C . This compound is notable for its high extraction efficiency in hydrocarbon recovery processes, particularly from oily sludge, where it has been reported at concentrations up to 14,912 ppm under optimal conditions .

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dimethyldecane can be synthesized through a multi-step reaction process. One common method involves the use of iron(II) acetate and chloroform in diethyl ether at 0°C for one hour. This is followed by hydrogenation using diisobutylaluminium hydride and iron(II) bis(trimethylsilyl)amide at 20°C under a pressure range of 1500.15 to 7500.75 Torr .

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of specific precursors. The process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the precursor molecules, resulting in the formation of the desired alkane.

化学反応の分析

Types of Reactions

2,6-Dimethyldecane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions are typically carried out under acidic or basic conditions.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.

Major Products Formed

Oxidation: The major products formed from the oxidation of this compound include 2,6-dimethyldecanol, 2,6-dimethyldecanal, and 2,6-dimethyldecanoic acid.

Substitution: Halogenation reactions yield products such as 2,6-dimethyl-1-chlorodecane or 2,6-dimethyl-1-bromodecane.

科学的研究の応用

Chemical Applications

1. Organic Synthesis:

2,6-Dimethyldecane serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Natural Products: Derivatives of this compound have been employed to synthesize racemic forms of natural products such as frontalin and cinenic acid.

- Pharmaceuticals: The compound is significant in the development of therapeutic agents. For example, specific analogs derived from it have shown promise as inhibitors of insulin secretion and vasorelaxants.

2. Analytical Chemistry:

The compound is frequently used as a reference standard in gas chromatography (GC) and mass spectrometry (MS) for analyzing complex mixtures. Its unique structure aids in the identification and quantification of other compounds within samples.

Biological Applications

1. Biological Membrane Studies:

Research has indicated that this compound can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property makes it a candidate for studying biological membranes and lipid metabolism.

2. Microbial Degradation:

Certain microorganisms can utilize this compound as a carbon source. For instance, engineered strains of Pseudomonas citronellolis have been developed to degrade this compound through specific metabolic pathways, highlighting its potential in bioremediation efforts.

Medical Applications

1. Pharmaceutical Precursor:

Ongoing research explores the use of this compound as a precursor for synthesizing bioactive compounds with therapeutic potential. Its derivatives have been investigated for their roles in regulating insulin secretion, which is crucial for diabetes management.

2. Drug Development:

The synthesis of 2,2-dimethylchroman analogs from this compound has led to the discovery of compounds that selectively target pancreatic endocrine tissue, making them promising candidates for diabetes treatment.

Industrial Applications

1. Solvent Use:

In industrial settings, this compound is employed as a solvent and an intermediate in the production of various chemicals and materials. Its chemical stability and reactivity make it suitable for diverse applications in chemical manufacturing.

2. Environmental Impact:

Studies on the biodegradation pathways of this compound demonstrate its interactions with environmental microorganisms, which can lead to its breakdown in natural settings.

Case Studies

Case Study 1: Microbial Degradation

A study demonstrated that genetically modified Pseudomonas citronellolis could effectively degrade this compound through the citronellol pathway. This process involved metabolic transformations leading to bioactive metabolites that could be harnessed for bioremediation purposes.

Case Study 2: Pharmaceutical Development

Research into derivatives of this compound has revealed their potential as therapeutic agents targeting insulin secretion pathways. Compounds synthesized from this base have shown selectivity towards pancreatic tissues, indicating their promise in diabetes treatment.

作用機序

The mechanism of action of 2,6-Dimethyldecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also undergo metabolic transformations, leading to the formation of bioactive metabolites that interact with specific pathways and molecular targets.

類似化合物との比較

Comparison with Structurally Similar Branched Alkanes

2,6-Dimethylundecane

- Molecular Formula : C₁₃H₂₈

- Molecular Weight : 184.36 g/mol

- CAS : 17301-23-4

- Key Properties: Structural isomerism with a longer carbon chain (undecane backbone) and methyl groups at positions 2 and 6.

- Applications : Like 2,6-dimethyldecane, it is efficiently extracted from oily sludge, with reported concentrations of 12,640 ppm . Its longer chain may influence solubility and volatility in industrial processes.

4,6-Dimethyldecane (Isomer)

- Molecular Formula : C₁₂H₂₆ (same as this compound)

- CAS: Not explicitly provided (referenced indirectly in ).

- Key Properties: Structural isomer with methyl groups at positions 4 and 6.

- Applications: Limited extraction efficiency data available, but isomerism may affect its interaction with solvents like kerosene or gasoline.

3,7-Dimethyldecane

- Molecular Formula : C₁₂H₂₆

- CAS: Not provided in the evidence.

- Key Properties: Methyl groups at positions 3 and 7 create a less symmetrical structure, influencing intermolecular forces and phase behavior. Found in biological contexts (e.g., nonhuman primate breath volatiles), with 12-fold lower levels in female baboons compared to males .

- Applications : Primarily studied in environmental and biological monitoring rather than industrial extraction.

Research Findings and Extraction Efficiency

- This compound demonstrates superior extraction performance in hydrocarbon recovery, achieving 14,912 ppm with kerosene (optimal conditions: 6:1 solvent ratio, 40°C, 90 minutes) . Gasoline extraction also highlights its dominance, with paraffin yields influenced by solvent polarity and temperature .

- 2,6-Dimethylundecane follows closely, though its longer chain may reduce diffusion rates in viscous matrices.

- Isomers like 4,6-dimethyldecane and 3,7-dimethyldecane are less studied in industrial contexts but remain relevant in environmental and biological research .

生物活性

2,6-Dimethyldecane is a branched-chain alkane with the molecular formula C₁₀H₂₂. Its unique structure and properties make it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in the context of insulin regulation and vasorelaxation. Notably, derivatives of this compound have been synthesized for their potential use as therapeutic agents:

- Insulin Secretion Inhibition : Certain analogs derived from this compound have demonstrated the ability to inhibit insulin secretion from pancreatic islets. This property is particularly relevant for developing treatments for diabetes.

- Vasorelaxant Properties : The compounds derived from this compound have also been shown to induce vasorelaxation in rat aorta rings, suggesting potential cardiovascular benefits.

The biological effects of this compound derivatives can be attributed to several mechanisms:

- K_ATP Channel Modulation : Some derivatives function as K_ATP channel openers, which can influence insulin secretion and vascular tone.

- Calcium Dynamics : These compounds may act as calcium entry blockers and promote intracellular calcium translocation, although their mechanisms appear to be somewhat nonspecific.

Synthesis and Testing of Derivatives

Research has focused on synthesizing various analogs of this compound to evaluate their biological activities. For example:

- A study synthesized 2,2-dimethylchroman analogs from this compound derivatives. The most potent compound identified (14o) exhibited selective inhibition of insulin secretion and significant myorelaxant activity.

Biodegradation Studies

Biodegradation pathways involving this compound have also been investigated. Modified strains of Pseudomonas citronellolis were found to degrade this compound via the citronellol pathway. This aspect highlights the environmental significance and potential applications in bioremediation.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Insulin Secretion Inhibition | Inhibits insulin secretion from pancreatic islets | |

| Vasorelaxation | Induces relaxation in rat aorta rings | |

| K_ATP Channel Opening | Modulates K_ATP channels affecting insulin dynamics | |

| Calcium Dynamics | Acts as a Ca²⁺ entry blocker | |

| Biodegradation | Degraded by Pseudomonas citronellolis |

Q & A

Q. Basic: What are the optimal synthetic routes for 2,6-dimethyldecane in laboratory settings?

Methodological Answer:

this compound can be synthesized via alkylation of decane with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions typically involve temperatures of 60–80°C to enhance selectivity for the 2,6-isomer . For higher purity (>95%), fractional distillation under reduced pressure (e.g., 15–20 mmHg) is recommended, followed by characterization via GC-MS to confirm branching patterns .

Q. Basic: How can researchers ensure the purity of this compound after synthesis?

Methodological Answer:

Post-synthesis purification requires a combination of techniques:

- Fractional Distillation : Separate isomers based on boiling point differences (e.g., this compound vs. 2,7-isomers).

- Chromatography : Use preparative GC or HPLC with a non-polar stationary phase (e.g., C18) to resolve branched alkane mixtures .

- Spectroscopic Validation : Confirm purity via ¹H/¹³C NMR (e.g., methyl group splitting patterns at δ 0.8–1.2 ppm) and FT-IR (C-H stretching at 2800–3000 cm⁻¹) .

Q. Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Ventilation : Use fume hoods to minimize inhalation risks due to volatile alkane vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats; avoid latex due to permeability .

- Thermal Stability : Store at <25°C to prevent decomposition; avoid contact with strong oxidizers (e.g., HNO₃) .

Q. Advanced: How does branching at the 2,6-positions influence the compound’s physicochemical properties?

Methodological Answer:

The 2,6-dimethyl branching reduces symmetry, leading to:

- Lower Melting Points : Compared to linear decane, due to disrupted crystal packing (confirmed via DSC analysis) .

- Enhanced Hydrophobicity : Measured via contact angle assays (e.g., water contact angle >100° for this compound films) .

- Boiling Point : Slight elevation (~5–10°C) relative to linear isomers, verified using ASTM D86 distillation methods .

Q. Advanced: What experimental strategies resolve contradictions in membrane interaction studies of this compound?

Methodological Answer:

Conflicting data on lipid membrane permeability (e.g., reported in yeast vs. mammalian cells) can be addressed by:

- Standardized Model Systems : Use synthetic lipid bilayers (e.g., DOPC/DPPC mixtures) to isolate hydrophobic interactions .

- Fluorescence Quenching Assays : Track this compound penetration using pyrene-labeled lipids; quantify via Stern-Volmer plots .

- Molecular Dynamics (MD) Simulations : Compare force fields (e.g., CHARMM vs. AMBER) to validate experimental partition coefficients .

Q. Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) Models : Input molecular descriptors (e.g., logP, molar volume) to estimate biodegradation half-lives .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation pathways (e.g., OH radical attack) .

- Environmental Simulation : Use fugacity models (e.g., EQC Level III) to assess partitioning into air/water/soil phases .

Q. Advanced: What analytical techniques differentiate this compound from structural isomers in complex mixtures?

Methodological Answer:

- GC×GC-TOFMS : Two-dimensional gas chromatography with time-of-flight MS resolves co-eluting isomers via retention index matching .

- ¹³C NMR DEPT : Identify quaternary carbons at branching points (e.g., δ 29–32 ppm for 2,6-methyl carbons) .

- Raman Spectroscopy : Detect unique C-C stretching modes (1100–1200 cm⁻¹) specific to 2,6-substitution patterns .

特性

IUPAC Name |

2,6-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJGXZWEQBKLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864367 | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-81-7 | |

| Record name | 2,6-Dimethyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。